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Compound of Interest

Compound Name: 3-Hexenoic acid, butyl ester, (Z)-

Cat. No.: B3279660

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for butyl (2)-3-hexenoate. Due to the limited availability of published experimental spectra for
this specific compound, this document presents predicted values based on established
principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS), supplemented with comparative data from its saturated analog, butyl
hexanoate. This guide is intended to assist researchers in the identification and
characterization of butyl (Z)-3-hexenoate.

Chemical Structure and Properties

o |[UPAC Name: Butyl (Z)-3-hexenoate

Synonyms: Butyl cis-3-hexenoate

CAS Number: 69668-84-4[1]

Molecular Formula: C10H1802[1]

Molecular Weight: 170.25 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted *H NMR, 3C NMR, IR, and MS data for butyl
(2)-3-hexenoate. These predictions are based on the analysis of its chemical structure and
comparison with similar compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Butyl (Z2)-3-hexenoate

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~5.5 m 2H H-3, H-4 (vinylic)
~4.1 t 2H O-CH2-CH2-CH2-CHs
~3.1 d 2H H-2 (allylic)
~2.0 m 2H H-5 (allylic)
~1.6 m 2H O-CH2-CH2-CH2-CHs
~1.4 m 2H O-CH2-CH2-CH2-CHs
~0.9 t 3H O-CH2-CH2-CH2-CHs
~0.9 t 3H H-6

Note: The chemical shifts of the vinylic protons (H-3 and H-4) are expected to be in the
downfield region due to the double bond. The cis-coupling constant (J) between these protons
is anticipated to be in the range of 10-12 Hz. The protons on the carbon adjacent to the
carbonyl group (H-2) are shifted downfield due to the electron-withdrawing effect of the
carbonyl.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Data for Butyl (Z)-3-hexenoate
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Chemical Shift (ppm)

Assignment

~172 C=0 (ester carbonyl)
~130 C-4 (vinylic)

~122 C-3 (vinylic)

~64 O-CH:2

~35 C-2

~31 O-CH2-CHz2

~21 C-5

~19 O-CH2-CH2-CH:

~14 C-6

~14 O-CH2-CH2-CH2-CHs

Note: The carbonyl carbon of the ester group is expected to have the highest chemical shift.

The two sp? hybridized carbons of the double bond will appear in the olefinic region of the

spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Butyl (Z2)-3-hexenoate

Wavenumber (cm—?) Intensity Assignment

~3010 Medium =C-H stretch (vinylic)
2960-2850 Strong C-H stretch (aliphatic)

~1740 Strong C=0 stretch (ester)

~1655 Medium C=C stretch (cis-alkene)
~1160 Strong C-O stretch (ester)

720 Medium =C-H bend (cis-alkene, out-of-

plane)
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Note: The most characteristic peak in the IR spectrum of an ester is the strong C=0 stretching
absorption around 1740 cm~1. The presence of the C=C double bond will give rise to a medium
intensity stretching absorption around 1655 cm~! and a characteristic out-of-plane bending
absorption for the cis-substituted alkene.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for Butyl (Z)-3-hexenoate (Electron

lonization)
m/z Interpretation
170 Molecular ion [M]*
113 [M - C4HoO]* (Loss of butoxy radical)
99 [CH3CH2CH=CHCH:CQ]*
73 [COOCaHq]*
57 [CaHo]* (Butyl cation)
41 [CsHs] (Allyl cation)

Note: In electron ionization mass spectrometry, the molecular ion peak at m/z 170 is expected.
Common fragmentation patterns for esters include cleavage of the C-O bond and McLafferty
rearrangement. The presence of the double bond can also influence the fragmentation
pathways.

Experimental Protocols

The following sections detail the general procedures for obtaining NMR, IR, and MS spectra for
a liquid sample like butyl (Z)-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.[2] Chloroform-d is a common
choice for non-polar organic molecules.
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 Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300, 400, or
500 MHz).

e 1H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay
of 1-2 seconds, and a spectral width that covers the expected range of proton chemical shifts
(typically 0-12 ppm).

e 13C NMR Acquisition: A proton-decoupled 13C NMR experiment is performed. Due to the
lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans and a
longer acquisition time are typically required compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to an internal standard, typically tetramethylsilane (TMS) at O ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two
salt plates (e.g., NaCl or KBr) to form a thin film.[3][4]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
spectrum of the sample is recorded. The instrument passes a beam of infrared radiation
through the sample and measures the amount of radiation absorbed at each wavelength.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum, which is typically
plotted as transmittance or absorbance versus wavenumber (cm™2).

Mass Spectrometry (MS)

o Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a
direct insertion probe or through a gas chromatograph (GC-MS) for separation from any
impurities.
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« lonization (Electron lonization - El): In the ion source, the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize
and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: A detector records the abundance of ions at each m/z value.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like butyl (Z)-3-hexenoate.
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Caption: Workflow for the spectroscopic analysis of butyl (Z)-3-hexenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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